methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with methyl groups at the 3 and 4 positions and a carboxylate group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. One common method is the reaction of acetylacetone with hydrazine hydrate under reflux conditions, followed by esterification with methanol to yield the desired product . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylate group to yield alcohol or aldehyde derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .
Scientific Research Applications
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
4-Methylpyrazole: Has a single methyl group, leading to different steric and electronic properties.
Uniqueness
Methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both methyl groups and the carboxylate ester allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
341009-18-5 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl 3,4-dimethyl-3H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)8-9-6(4)7(10)11-3/h5H,1-3H3 |
InChI Key |
PQYYXSUCQYDRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(N=N1)C(=O)OC)C |
Origin of Product |
United States |
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